molecular formula C11H11FO3 B1325267 4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid CAS No. 898765-91-8

4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid

Cat. No.: B1325267
CAS No.: 898765-91-8
M. Wt: 210.2 g/mol
InChI Key: UNPBUYAHDGXSID-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid is an organic compound that features a fluorinated aromatic ring and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable reagent to introduce the butyric acid moiety. One common method is the use of a Grignard reagent followed by oxidation to form the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the butyric acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-4-methylphenyl isocyanate

Uniqueness

4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid is unique due to the presence of both a fluorinated aromatic ring and a butyric acid moiety. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPBUYAHDGXSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645312
Record name 4-(3-Fluoro-4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-91-8
Record name 4-(3-Fluoro-4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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